N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
Description
Properties
IUPAC Name |
N-benzyl-3-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S/c33-23(28-15-18-7-2-1-3-8-18)13-12-22-26(35)32-25(30-22)20-10-4-5-11-21(20)31-27(32)37-17-24(34)29-16-19-9-6-14-36-19/h1-11,14,22H,12-13,15-17H2,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPOHQMIHCQUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features several important functional groups:
- Furan ring : Known for its reactivity and biological activity.
- Imidazoquinazoline moiety : Associated with various pharmacological effects.
- Propanamide group : Imparts stability and solubility characteristics.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, which can disrupt metabolic pathways essential for cell survival.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds demonstrated significant efficacy against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 250 µg/ml to 7.81 µg/ml against various bacterial strains and fungi such as Candida albicans .
Anticancer Potential
Research indicates that compounds within the same structural family as this compound exhibit promising anticancer properties. For instance, derivatives have been found to induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Study 1: Inhibition of Cancer Cell Proliferation
In vitro studies on related imidazoquinazoline derivatives showed that these compounds could significantly inhibit the proliferation of various cancer cell lines. The mechanism involved interference with the mitotic spindle formation, leading to cell death through apoptosis .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating that some compounds had superior activity compared to standard antibiotics. The results suggested a broad-spectrum antimicrobial effect that warrants further investigation into the specific mechanisms involved .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo... | Complex | Anticancer, Antimicrobial |
| N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol... | Moderate | Antimicrobial |
| AZD4877 | Kinesin inhibitor | Anticancer |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The imidazo[1,2-c]quinazoline core (target compound and ) is structurally distinct from triazolo[4,3-a]quinazoline (), impacting electronic properties and target selectivity.
- Substituent Effects : The furan-2-ylmethyl group (target) vs. 3,4-dimethoxyphenethyl () alters steric bulk and polarity. The benzyl group in the target compound may enhance blood-brain barrier penetration compared to ’s isopropyl group.
Bioactivity and Pharmacological Profiles
- Bioactivity Clustering : Compounds with analogous cores (e.g., imidazo/triazoloquinazolines) cluster into groups with similar modes of action, such as kinase inhibition or antioxidant effects .
- Antioxidant Potential: The sulfanyl group in the target compound may confer radical-scavenging activity, as seen in triazoloquinazolines () and phenylpropanoid derivatives .
- Kinase Modulation : Imidazo[1,2-c]quinazoline derivatives (target and ) are hypothesized to interact with ATP-binding pockets due to their planar heterocycles .
Computational and Analytical Comparisons
- Chemical Similarity Metrics: Tanimoto and Dice indices quantify structural overlap between the target compound and known inhibitors, aiding virtual screening .
- Molecular Networking : MS/MS fragmentation patterns (cosine scores >0.8) align the target with imidazo/triazoloquinazolines, suggesting shared metabolic pathways .
- QSAR Models : Substituent electronegativity (e.g., furan vs. methoxy groups) correlates with predicted bioavailability and toxicity .
Q & A
Q. What are the key synthetic challenges in preparing N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide, and how are they addressed?
The synthesis involves constructing the imidazoquinazoline core, introducing the sulfanyl group, and attaching the furan-2-ylmethyl carbamoyl moiety. Key challenges include regioselectivity during cyclization and oxidation sensitivity of the sulfanyl group.
- Methodology : Optimize cyclization using Lewis acid catalysts (e.g., ZnCl₂) to direct regiochemistry . Protect sulfanyl groups with tert-butylthiol during oxidation steps to prevent disulfide formation .
- Validation : Monitor intermediates via HPLC and LC-MS to confirm purity and structural integrity .
Q. How is the molecular structure of this compound characterized, and what techniques are critical for validation?
Structural elucidation relies on a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., furan protons at δ 6.2–7.4 ppm) and confirms carbamoyl linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₃₁H₂₈N₅O₅S⁺) .
- X-ray Crystallography : Optional for resolving ambiguous stereochemistry in the imidazoquinazoline core .
Q. What preliminary biological screening assays are recommended for this compound?
Prioritize assays aligned with structural analogs:
- Anticancer Activity : MTT assay against HeLa or MCF-7 cell lines, with IC₅₀ calculations .
- Antimicrobial Screening : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ATPase assays .
Advanced Research Questions
Q. How can contradictory data in biological activity between this compound and its analogs be resolved?
Discrepancies often arise from differences in substituent effects or assay conditions.
- Approach :
- Perform molecular docking to compare binding affinities with targets (e.g., EGFR kinase domain) using AutoDock Vina .
- Validate via isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .
- Case Study : A furan-substituted analog showed 10× lower IC₅₀ than phenyl derivatives due to enhanced π-π stacking in hydrophobic binding pockets .
Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?
Focus on prodrug design or formulation:
- Prodrug Modifications : Introduce acetylated or PEGylated groups at the propanamide terminal to enhance solubility .
- Nanocarrier Systems : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability and reduce off-target effects .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., sulfanyl oxidation) and block with fluorinated analogs .
Q. How do computational models predict the compound’s interaction with biological targets, and what are their limitations?
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR) over 100 ns trajectories to assess stability .
- Limitations :
- Overestimation of hydrophobic interactions due to force field inaccuracies.
- Neglects solvent effects on sulfanyl group reactivity .
- Validation : Cross-check with experimental SPR (surface plasmon resonance) binding kinetics .
Q. What analytical methods resolve impurities in large-scale synthesis, and how are thresholds determined?
- HPLC-MS/MS : Detect and quantify byproducts (e.g., disulfide dimers or deacetylated intermediates) with a limit of quantification (LOQ) < 0.1% .
- Regulatory Standards : Follow ICH Q3A guidelines, requiring impurities ≤ 0.15% for preclinical batches .
- Case Example : A 0.2% impurity in a related imidazoquinazoline derivative was traced to incomplete Boc deprotection; resolved by extended HCl treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
